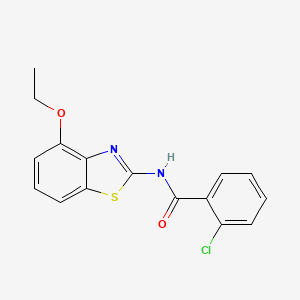

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Description

2-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4 and a benzamide moiety at position 2, further modified by a chloro substituent on the benzamide ring. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The ethoxy and chloro groups in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXXIQVPWYHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . As an anticancer agent, it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Benzamide Family

Key structural analogs differ in substituents on the benzothiazole or benzamide rings. Below is a comparative analysis:

Table 1: Structural Features and Molecular Properties

Key Observations :

- Substituent Effects: The ethoxy group in the target compound enhances lipophilicity compared to unsubstituted analogs like 2-BTBA . Morpholinyl and methoxybenzyl groups (e.g., ) improve solubility in polar solvents due to their hydrophilic nature.

Physicochemical and Spectral Properties

Table 2: Characterization Data

*Crystallinity inferred from synthesis methods (slow evaporation) .

Key Observations :

- Crystallinity in 2-BTBA and 2-BTFBA was achieved via slow evaporation, suggesting similar methods could be applied to the target compound .

- GC-MS confirmed molecular masses for all compounds under inert conditions .

Table 3: Antimicrobial and Pharmacological Profiles

Key Observations :

- Chloro vs. Fluoro Substitution : 2-BTFBA (fluoro) showed slightly higher thermal stability than 2-BTBA, but both lacked significant antimicrobial activity .

- Methyl/Chloro on Benzothiazole : BTC-h (6-methyl) and BTC-p (6-chloro) exhibited divergent antibacterial profiles, highlighting substituent-dependent activity .

- Thiazole vs.

Computational and Stability Studies

- DFT Analysis : 2-Bromo- and 2-chloro-benzamides with pyrazolyl groups showed stabilization via hydrogen bonding and electrostatic interactions, a trend likely applicable to the target compound .

- Hydrogen Bonding : Ethoxy and chloro groups may participate in intermolecular interactions, influencing crystal packing and stability .

Biological Activity

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16ClN3O2S |

| Molecular Weight | 347.83 g/mol |

| InChI | InChI=1S/C16H16ClN3O2S/c1-2-19(17)14-12-7-9(8-13(14)20)15(21)22/h7-12H,2H2,1H3,(H,20,21) |

The biological activity of this compound is likely mediated through its interaction with various biological targets. Similar compounds have been shown to inhibit specific enzymes or modulate receptor activity. The presence of the benzothiazole moiety may enhance the compound's affinity for these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazole-based compounds demonstrate potent activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.08 μM against specific bacterial strains .

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer potential. A study highlighted the cytotoxic effects of similar compounds on cancer cell lines such as TK-10 and HT-29. The mechanism of action often involves apoptosis induction and disruption of cell cycle progression .

Case Studies

- Antitubercular Activity : A recent review discussed the synthesis and biological evaluation of benzothiazole derivatives as potential antitubercular agents. Among these, compounds with structural similarities to this compound showed promising in vitro activity against Mycobacterium tuberculosis .

- Antineoplastic Activity : Another study reported that certain benzothiazole derivatives exhibited moderate to potent antineoplastic activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the benzothiazole ring significantly influenced their biological efficacy .

Research Findings

Recent advances in synthetic methodologies have facilitated the exploration of benzothiazole derivatives in medicinal chemistry. The following table summarizes some key findings related to the biological activities of benzothiazole-based compounds:

| Compound Name | Activity Type | IC50 (μM) | MIC (μM) |

|---|---|---|---|

| 7a (Benzothiazole derivative with no substitutions) | Antimicrobial | 7.7 ± 0.8 | 0.08 |

| 7b (2-chloro derivative) | Antimicrobial | NT | 0.32 |

| 7d (2,4-Dichloro derivative) | Antimicrobial | NT | 0.25 |

| INH (Isoniazid as a control) | Antitubercular | 0.2 | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.